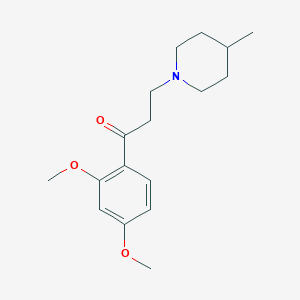
Propiophenone, 2',4'-dimethoxy-3-(4-methylpiperidino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propiophenone, 2',4'-dimethoxy-3-(4-methylpiperidino)-, commonly known as PMK, is a chemical compound used in the synthesis of various drugs, including MDMA (ecstasy) and methamphetamine. PMK is a controlled substance due to its potential for abuse and illicit drug manufacturing. However, PMK has also been studied for its potential applications in scientific research.
Mecanismo De Acción
PMK is a precursor to various drugs that act on the central nervous system, including MDMA and methamphetamine. These drugs work by increasing the levels of neurotransmitters, such as serotonin and dopamine, in the brain. PMK itself does not have any direct effects on the central nervous system.
Efectos Bioquímicos Y Fisiológicos
PMK has not been extensively studied for its biochemical and physiological effects. However, it is known to be metabolized in the liver and excreted in the urine. PMK is also known to be toxic to cells in vitro, although the mechanisms of toxicity are not well understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PMK has several advantages for use in lab experiments, including its availability and relatively low cost. However, PMK is also a controlled substance, which may limit its accessibility for some researchers. Additionally, the use of PMK in lab experiments may raise ethical concerns due to its potential for illicit drug synthesis.
Direcciones Futuras
There are several potential future directions for research on PMK. One area of interest is the development of new synthetic methods using PMK as a starting material. Another area of interest is the optimization of existing synthetic methods to improve efficiency and reduce waste. Additionally, further studies on the biochemical and physiological effects of PMK may provide insights into its potential toxicity and therapeutic applications.
Métodos De Síntesis
PMK can be synthesized through various methods, including the Leuckart-Wallach reaction and the Wacker oxidation reaction. The Leuckart-Wallach reaction involves the reaction of phenylacetone with formamide and ammonium formate, while the Wacker oxidation reaction involves the oxidation of ethylbenzene to acetophenone, followed by the reaction of acetophenone with methylamine and paraformaldehyde.
Aplicaciones Científicas De Investigación
PMK has been studied for its potential applications in scientific research, particularly in the field of organic chemistry. PMK has been used as a starting material in the synthesis of various compounds, including chiral building blocks and pharmaceuticals. PMK has also been studied for its potential applications in the development of new synthetic methods and the optimization of existing methods.
Propiedades
Número CAS |
18703-90-7 |
|---|---|
Nombre del producto |
Propiophenone, 2',4'-dimethoxy-3-(4-methylpiperidino)- |
Fórmula molecular |
C17H25NO3 |
Peso molecular |
291.4 g/mol |
Nombre IUPAC |
1-(2,4-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propan-1-one |
InChI |
InChI=1S/C17H25NO3/c1-13-6-9-18(10-7-13)11-8-16(19)15-5-4-14(20-2)12-17(15)21-3/h4-5,12-13H,6-11H2,1-3H3 |
Clave InChI |
PYEGGJNIGMILOY-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)CCC(=O)C2=C(C=C(C=C2)OC)OC |
SMILES canónico |
CC1CCN(CC1)CCC(=O)C2=C(C=C(C=C2)OC)OC |
Otros números CAS |
18703-90-7 |
Sinónimos |
1-(2,4-Dimethoxyphenyl)-3-(4-methyl-1-piperidinyl)-1-propanone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



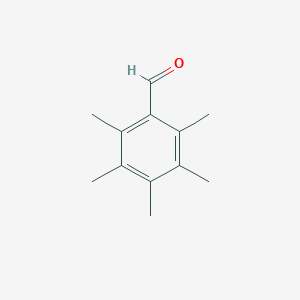

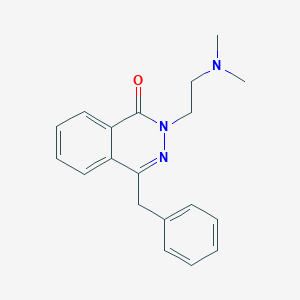
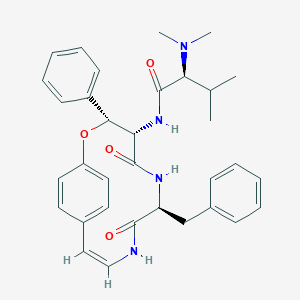
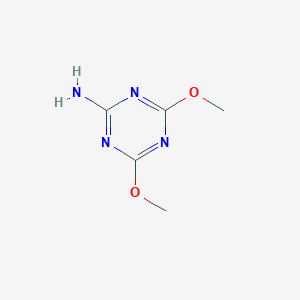

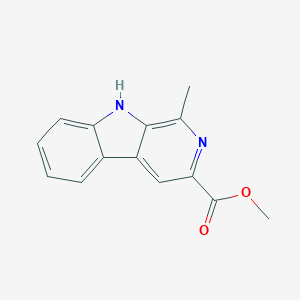
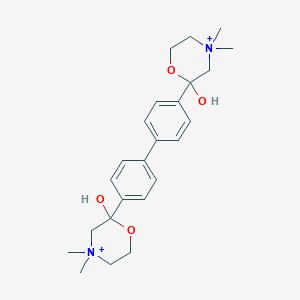
![[(1R,9R,10R)-4-Methyl-5-oxo-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-10-yl]methyl methanesulfonate](/img/structure/B97420.png)
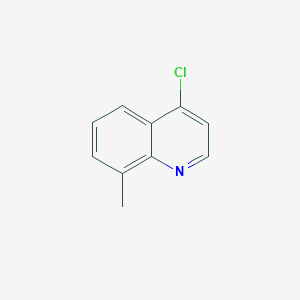
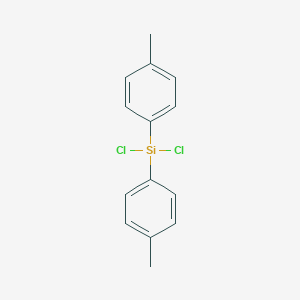
![(2Z)-3-Ethyl-2-[(2E)-2-[(3-ethylbenzo[f][1,3]benzothiazol-3-ium-2-yl)methylidene]butylidene]benzo[f][1,3]benzothiazole;4-methylbenzenesulfonate](/img/structure/B97432.png)
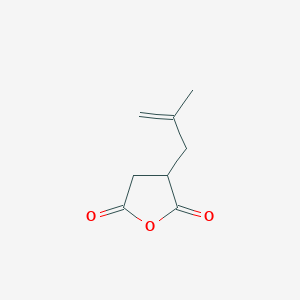
![Silane, bicyclo[2.2.1]hept-2-yldichloromethyl-](/img/structure/B97435.png)